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Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

Cat. No.: B1267482 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allyl-
4-methoxyphenol, a compound of significant interest in chemical and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Herein, we present the ¹H and ¹³C NMR data for 2-Allyl-4-
methoxyphenol, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.89 d 1H Ar-H

6.75 dd 1H Ar-H

6.84 d 1H Ar-H

5.95 m 1H -CH=CH₂

5.10 m 2H -CH=CH₂

3.87 s 3H -OCH₃

3.34 d 2H Ar-CH₂-

5.65 s (br) 1H -OH

Table 1: ¹H NMR data for 2-Allyl-4-methoxyphenol.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

146.5 C-O (Ar)

144.8 C-OCH₃ (Ar)

137.8 -CH=CH₂

131.9 C-CH₂ (Ar)

121.2 CH (Ar)

115.6 =CH₂

114.2 CH (Ar)

110.9 CH (Ar)

55.9 -OCH₃

39.8 Ar-CH₂-

Table 2: ¹³C NMR data for 2-Allyl-4-methoxyphenol.

Experimental Protocol for NMR Analysis.[1]
Sample Preparation: Approximately 5-10 mg of high-purity 2-Allyl-4-methoxyphenol was

dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm

NMR tube.[1]

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe was used for

the analysis.[2][3]

¹H-NMR Parameters:

Pulse Program: Standard single-pulse (zg30)

Solvent: CDCl₃

Temperature: 298 K
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Spectral Width: 16 ppm (-2 to 14 ppm)

Acquisition Time: 2.0 s

Relaxation Delay: 2.0 s

Number of Scans: 16

Dummy Scans: 4

¹³C-NMR Parameters:

Pulse Program: Standard proton-decoupled (zgpg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm (-20 to 220 ppm)

Acquisition Time: 1.0 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Data Processing: The acquired Free Induction Decay (FID) was subjected to a Fourier

transform. The resulting spectrum was phase and baseline corrected. The ¹H spectrum was

referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum was referenced to the residual

solvent peak of CDCl₃ at 77.16 ppm.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
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The IR spectrum of 2-Allyl-4-methoxyphenol exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3417 Strong, Broad O-H stretch

3000-2700 Medium
C-H stretch (aromatic and

aliphatic)

1637, 1608, 1514 Strong
C=C stretch (aromatic and

vinyl)

1269, 1240 Strong C-O stretch (aryl ether)

1098 Strong C-O stretch (phenol)

Table 3: FT-IR data for 2-Allyl-4-methoxyphenol.[4][5]

Experimental Protocol for IR Analysis
Instrumentation: An AGILENT CARY 630 FTIR Spectrometer or a Perkin-Elmer Spectrum 100

series Fourier Transform Infrared Spectrophotometer fitted with a Universal Attenuated Total

Reflectance (ATR) sampling accessory containing a ZnSe crystal can be used.[6][7]

Sample Preparation: A neat sample of 2-Allyl-4-methoxyphenol was directly placed on the

ATR crystal for analysis.[7]

Data Acquisition:

Spectral Range: 4000 to 650 cm⁻¹

Resolution: 2 cm⁻¹

Number of Scans: 4

Data Output: % Transmittance

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of the compound.

Mass Spectral Data
The mass spectrum of 2-Allyl-4-methoxyphenol was obtained using Gas Chromatography-

Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

m/z Relative Intensity (%) Assignment

164 100 [M]⁺ (Molecular Ion)

149 35 [M - CH₃]⁺

131 20 [M - CH₃ - H₂O]⁺

103 25 [M - C₃H₅ - H₂]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

77 10 [C₆H₅]⁺ (Phenyl ion)

Table 4: Mass spectrometry data for 2-Allyl-4-methoxyphenol.

Experimental Protocol for GC-MS Analysis.[5]
Sample Preparation: A dilute solution of 2-Allyl-4-methoxyphenol in a suitable solvent like

methanol or dichloromethane is prepared. The solution is then filtered through a 0.45 µm

syringe filter into a GC vial.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

Gas Chromatograph (GC) Conditions:

Column: Rtx®-5MS (5% phenyl)-dimethylpolysoxane capillary column (30 m × 0.25 mm i.d.,

0.1 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 240 °C.

Injection Mode: Split mode.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 3 minutes.

Ramp 1: Increase to 80 °C at a rate of 5 °C/min.

Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Impact (EI).

Ionization Energy: 70 eV.

Detector Temperature: 280 °C.

Scan Mode: Full scan analysis.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Allyl-4-methoxyphenol.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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